
N-(4-fluorobenzyl)-3-methyl-1-(3-methylbutanoyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Pharmacological Evaluation
A series of derivatives, including N-(4-fluorobenzyl)-3-methyl-1-(3-methylbutanoyl)piperidine-3-carboxamide, have been synthesized and evaluated for their pharmacological properties. These compounds are explored for their potential as inotropic agents, showing favorable activity in comparison to standard drugs like milrinone. The most potent among these derivatives demonstrated significant increases in stroke volume in isolated rabbit-heart preparations, highlighting their potential in treating cardiac insufficiencies (Liu et al., 2009).
Antiviral Research
Research into antiviral applications has led to the development of derivatives with potent inhibitory effects on HIV integrase, critical for the replication of the virus. These compounds, including this compound analogs, have demonstrated high potency and favorable pharmacokinetic properties in preclinical models, suggesting potential as clinically useful antiviral agents (Pace et al., 2007).
Neuropharmacology
In neuropharmacological research, fluorinated derivatives of piperidine have been synthesized and evaluated as potential therapeutic agents for neurological conditions. These compounds, including this compound, have been explored for their ability to act as antagonists for specific neurotransmitter receptors, offering new avenues for treating psychiatric and neurodegenerative disorders (Lang et al., 1999).
Antimicrobial and Antituberculosis Activity
The synthesis and evaluation of this compound derivatives have also extended to antimicrobial and antituberculosis activities. These studies have identified compounds with potent inhibitory effects against various microbial strains, including Mycobacterium tuberculosis, offering potential as new therapeutic agents for infectious diseases (Jeankumar et al., 2013).
特性
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-17-15-22(27-24(26-17)18-7-9-19(25)10-8-18)32-16-23(30)29-13-11-28(12-14-29)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGSYENQGLHAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide](/img/structure/B2992679.png)
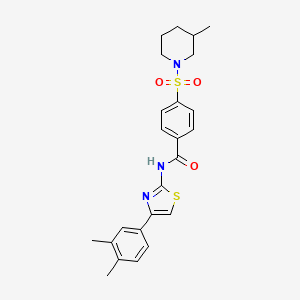
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2992681.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2992682.png)
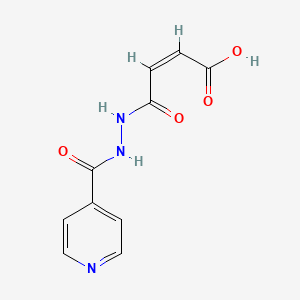

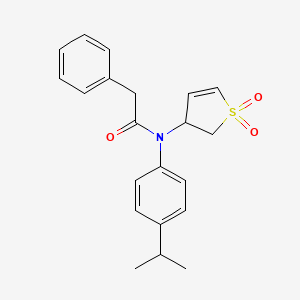
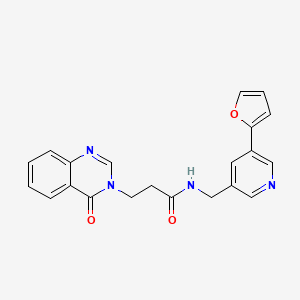
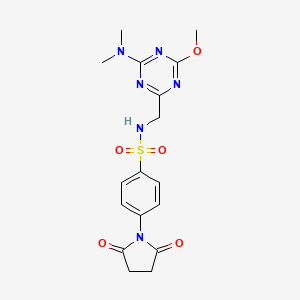
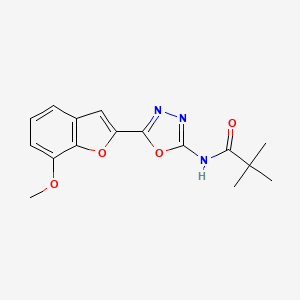
![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)
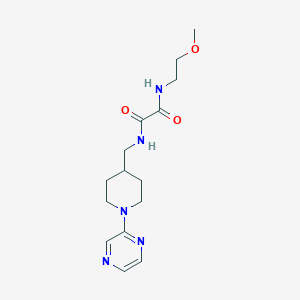
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2992699.png)

